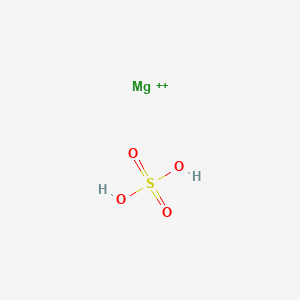

magnesium sulfate

描述

属性

IUPAC Name |

magnesium;sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSNNHWWHGAXBCP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgSO4, MgO4S | |

| Record name | MAGNESIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1197 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | magnesium sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10034-99-8 (heptahydrate) | |

| Record name | Magnesium sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007487889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6042105 | |

| Record name | Magnesium sulfate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Liquid; Dry Powder, Pellets or Large Crystals; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White solid with a bitter, saline taste; [ICSC], HYGROSCOPIC ODOURLESS WHITE CRYSTALS OR POWDER. | |

| Record name | Sulfuric acid magnesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2073 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MAGNESIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1197 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN 2 PARTS H2O AT 20 °C /TRIHYDRATE/, In ether, 1.16 g/100 ml at 18 °C; insoluble in acetone; soluble in alcohol and glycerin, Soluble in glycerol, In water, 360 g/l @ 20 °C, Solubility in water, 20 g/100 ml at 0 °C, 73.8 g/100 ml at 100 °C., Solubility in water, g/100ml at 20 °C: 30 (good) | |

| Record name | Magnesium sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MAGNESIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1197 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.66 g/cu cm, Efflorescent crystals or powder; bitter, saline, cooling taste; density: 1.67; pH 6-7; soluble in water (g/100 ml): 71 @ 20 °C, 91 @ 40 °C; slightly soluble in alcohol; its aqueous soln is neutral; it loses 4 H2O @ 70-80 °C, 5 H2O @ 100 °C, 6 H2O @ 120 °C; loses last molecule of H2O @ about 250 °C; rapidly reabsorbing water when exposed to moist air; on exposure to dry air at ordinary temperatures it losses approx one H2O /Heptahydrate/, 2.66 g/cm³ | |

| Record name | MAGNESIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1197 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless crystalline solid, Orthorhombic crystals, Opaque powder | |

CAS No. |

7487-88-9, 18939-43-0, 68081-97-0 | |

| Record name | Magnesium sulfate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007487889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018939430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, mono-C10-16-alkyl esters, magnesium salts | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068081970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfuric acid magnesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium sulfate anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.453 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Magnesium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | magnesium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM SULFATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML30MJ2U7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGNESIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MAGNESIUM SULFATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1197 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Decomposes @ 1124 °C | |

| Record name | Magnesium sulfate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00653 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MAGNESIUM SULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/664 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Thermogravimetric Analysis of Magnesium Sulfate: A Technical Guide

Introduction

Thermogravimetric Analysis (TGA) is a cornerstone of thermal analysis techniques, offering critical insights into the thermal stability and composition of materials. For researchers, scientists, and drug development professionals, understanding the thermal behavior of compounds like magnesium sulfate (MgSO₄) is paramount for ensuring product quality, stability, and safety. This compound can exist in an anhydrous form or as various hydrates (MgSO₄·nH₂O), each exhibiting distinct thermal properties. This guide provides an in-depth look at the TGA data of this compound, detailing its decomposition pathways and the experimental protocols for its analysis.

Thermal Decomposition of Anhydrous this compound

Anhydrous this compound is thermally stable, decomposing at very high temperatures. The primary decomposition reaction involves its breakdown into magnesium oxide (MgO) and sulfur trioxide (SO₃)[1]. This decomposition temperature can be significantly influenced by the surrounding atmosphere, particularly the presence of reducing agents.

Table 1: Decomposition Temperatures of Anhydrous MgSO₄ under Various Atmospheres

| Atmosphere | Decomposition Temperature (°C) | Products |

| Inert (N₂) | 1100 - 1124 | MgO, SO₃[1][2] |

| 10% CO in N₂ | 1070 | MgO, SO₂, CO₂[2][3] |

| 5% H₂ in N₂ | 950 | MgO, SO₂, H₂O[2][3] |

Equilibrium calculations have shown that without any reducing agent, the decomposition temperature is around 1080°C[2][3]. The presence of reducing agents like carbon monoxide or hydrogen gas can lower this temperature by facilitating the reduction of the sulfate group[2][3].

Thermal Decomposition and Dehydration of this compound Hydrates

The thermal analysis of this compound hydrates is characterized by a multi-step process involving the sequential loss of water molecules (dehydration) before the final decomposition of the anhydrous salt. The most common hydrate, this compound heptahydrate (MgSO₄·7H₂O), undergoes a complex series of dehydration events.

The dehydration process is highly sensitive to experimental conditions such as heating rate and water vapor partial pressure[4]. The process often begins with the conversion of heptahydrate to hexahydrate at temperatures below 55°C[5][6]. Further heating leads to the formation of an amorphous phase between 80°C and 276°C before it recrystallizes into the monohydrate form (kieserite) at around 300-325°C[5][6][7]. Only after all water is lost, at temperatures above 320°C, does the stable anhydrous form emerge[1].

Caption: Thermal decomposition pathway of MgSO₄·7H₂O.

Table 2: Summary of Dehydration Steps for MgSO₄·7H₂O

| Temperature Range (°C) | Initial Form | Final Form | Water Molecules Lost |

| < 55 | MgSO₄·7H₂O | MgSO₄·6H₂O | 1[5][6] |

| 80 - 276 | MgSO₄·6H₂O | Amorphous Phase | 5[5][6] |

| ~300 - 325 | Amorphous Phase | MgSO₄·H₂O (Kieserite) | - (Recrystallization)[7] |

| > 320 | MgSO₄·H₂O | Anhydrous MgSO₄ | 1[1] |

Experimental Protocols for TGA of this compound

A standardized protocol is crucial for obtaining reproducible TGA data. The following table summarizes typical experimental parameters cited in the literature for the analysis of this compound.

Caption: General experimental workflow for TGA.

Table 3: Typical TGA Experimental Parameters for this compound Analysis

| Parameter | Description / Value |

| Instrument | DuPont 951 thermogravimetric analyzer or similar.[7] |

| Sample Mass | Approximately 10-15 mg.[7][8] |

| Temperature Program | Heating from ambient temperature up to 600°C for hydrates or up to 1200°C for anhydrous salt.[7] |

| Heating Rate | 10°C/min is a common rate. Slower rates (e.g., 1 K/min) can improve resolution of dehydration steps.[5][7] |

| Purge Gas (Atmosphere) | Dry Nitrogen (N₂) is typically used as an inert purge gas to prevent side reactions.[7] |

| Flow Rate | A typical flow rate is 50 cc/min.[7] |

Methodology:

-

Sample Preparation: A small, representative sample of this compound (hydrate or anhydrous) is accurately weighed into a TGA crucible (pan), typically made of alumina or platinum.

-

Instrument Setup: The crucible is placed onto the TGA's microbalance. The instrument is then programmed with the desired temperature profile, including the starting temperature, final temperature, and heating rate. The desired atmosphere is established by purging the furnace with a specific gas at a set flow rate.

-

Analysis: The analysis is initiated. As the furnace heats the sample according to the program, the microbalance continuously records the sample's mass as a function of temperature and time.

-

Data Interpretation: The resulting TGA curve plots the percentage of mass loss against temperature. Each distinct step in the curve corresponds to a thermal event, such as dehydration or decomposition. The temperature at which these events occur and the percentage of mass lost provide quantitative information about the sample's composition and thermal stability.

The thermogravimetric analysis of this compound reveals a complex thermal behavior dictated by its hydration state and the surrounding atmosphere. The dehydration of its hydrates occurs in a stepwise manner, often proceeding through an amorphous intermediate before forming the stable anhydrous salt. The final decomposition of anhydrous MgSO₄ occurs at very high temperatures but can be significantly lowered in the presence of reducing agents. The data and protocols presented in this guide serve as a comprehensive resource for professionals engaged in the characterization and development of materials containing this compound.

References

Methodological & Application

Application Notes and Protocols: Magnesium Sulfate Solution in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnesium ions (Mg²⁺) are essential cofactors for a vast array of enzymes utilized in molecular biology, playing a critical role in processes such as DNA and RNA synthesis, enzymatic reactions, and maintaining the structural integrity of nucleic acids.[1][2][3] Magnesium sulfate (MgSO₄) serves as a common and effective source of magnesium ions for these applications. This document provides detailed protocols for the preparation of this compound solutions and their application in key molecular biology techniques, with a focus on Polymerase Chain Reaction (PCR) optimization.

Data Presentation: Quantitative Summary

The concentration of magnesium ions is a critical parameter to optimize for many enzymatic reactions. The following tables summarize common stock and working concentrations of this compound for various molecular biology applications.

Table 1: this compound Stock Solution

| Parameter | Value | Notes |

| Common Stock Concentration | 1 M | Can be easily diluted to desired working concentrations.[4][5][6] |

| Storage Temperature | 4°C | Ensures stability of the solution.[5] |

| Sterilization Method | Autoclave or 0.22 µm filter sterilization | To prevent microbial contamination.[4][5][7] |

Table 2: Magnesium Concentration in PCR Optimization

| Polymerase Type | Salt Preference | Optimal Mg²⁺ Concentration Range | Effect of Low [Mg²⁺] | Effect of High [Mg²⁺] |

| Taq DNA Polymerase | MgCl₂ often preferred, but MgSO₄ can be used | 1.5 - 2.0 mM (optimal for Taq)[8] | No PCR product | Undesired PCR products, non-specific amplification[8][9][10] |

| Pwo DNA Polymerase | MgSO₄ | 2 mM (recommended for Pfu, a similar proofreading polymerase)[11] | Reduced or no amplification | Increased non-specific products[11] |

| General PCR | Varies by enzyme and template | 1.0 - 5.0 mM[10][12] | Weak or failed amplification[9] | Non-specific binding of primers, primer-dimer formation[9][13] |

Experimental Protocols

Protocol 1: Preparation of 1 M this compound (MgSO₄) Stock Solution

This protocol describes the preparation of a 1 M stock solution of this compound, which can be used for various molecular biology applications.

Materials:

-

This compound heptahydrate (MgSO₄·7H₂O; MW: 246.47 g/mol )[7]

-

Nuclease-free water

-

Sterile graduated cylinder or volumetric flask

-

Sterile beaker or flask

-

Magnetic stirrer and stir bar

-

Autoclave or 0.22 µm sterile filter unit

Procedure:

-

To prepare 100 mL of 1 M MgSO₄ solution, weigh out 24.65 g of this compound heptahydrate.[7]

-

Add the MgSO₄·7H₂O to a beaker containing approximately 80 mL of nuclease-free water.

-

Place a magnetic stir bar in the beaker and dissolve the crystals completely using a magnetic stirrer.

-

Once dissolved, transfer the solution to a 100 mL graduated cylinder or volumetric flask.

-

Adjust the final volume to 100 mL with nuclease-free water.

-

Sterilize the solution by autoclaving at 121°C for 20 minutes or by passing it through a 0.22 µm sterile filter.[5][7]

-

Store the sterile 1 M MgSO₄ solution at 4°C.[5]

Protocol 2: Optimization of Magnesium Concentration for PCR

The optimal magnesium concentration is critical for the specificity and yield of a PCR reaction. This protocol provides a general guideline for optimizing the Mg²⁺ concentration.

Materials:

-

1 M MgSO₄ stock solution

-

Nuclease-free water

-

PCR reaction components (DNA template, primers, dNTPs, DNA polymerase, and reaction buffer without MgSO₄)

-

Thermal cycler

Procedure:

-

Prepare a series of PCR master mixes, each with a different final concentration of MgSO₄. A typical range to test is from 1.0 mM to 4.0 mM, in 0.5 mM increments.[8]

-

For a 50 µL PCR reaction, the volume of 1 M MgSO₄ to add for each concentration is as follows:

-

1.0 mM: 0.5 µL

-

1.5 mM: 0.75 µL

-

2.0 mM: 1.0 µL

-

2.5 mM: 1.25 µL

-

3.0 mM: 1.5 µL

-

3.5 mM: 1.75 µL

-

4.0 mM: 2.0 µL

-

-

Add the other PCR components (DNA template, primers, dNTPs, polymerase, and buffer) to each master mix.

-

Aliquot the master mixes into PCR tubes.

-

Perform the PCR using your standard cycling conditions.

-

Analyze the PCR products by agarose gel electrophoresis to determine the optimal MgSO₄ concentration that results in the highest yield of the specific product with minimal non-specific amplification.

Mandatory Visualizations

The following diagrams illustrate key workflows and concepts related to the preparation and use of this compound in molecular biology.

Caption: Workflow for preparing a 1 M this compound stock solution.

Caption: Workflow for optimizing magnesium concentration in a PCR experiment.

Caption: The role of Mg²⁺ as an essential cofactor for enzymatic activity.

Concluding Remarks

The precise concentration of this compound is a critical factor for the success of many molecular biology techniques. While some DNA polymerases, like Taq, often have a preference for magnesium chloride, others, such as Pwo, exhibit higher activity with this compound.[14] Therefore, it is imperative to empirically determine the optimal magnesium concentration for each specific enzyme, primer pair, and DNA template combination to ensure reliable and reproducible results. Proper preparation and storage of this compound stock solutions are fundamental to achieving consistency in experimental outcomes.

References

- 1. magnesium.ca [magnesium.ca]

- 2. Magnesium - Wikipedia [en.wikipedia.org]

- 3. Magnesium in biology - Wikipedia [en.wikipedia.org]

- 4. cephamls.com [cephamls.com]

- 5. Preparation of 1M this compound solution (MgSO4) [protocols.io]

- 6. This compound formolecularbiology,1.00M+/-0.04M 7487-88-9 [sigmaaldrich.com]

- 7. laboratorynotes.com [laboratorynotes.com]

- 8. neb.com [neb.com]

- 9. How does magnesium concentration affect PCR? | AAT Bioquest [aatbio.com]

- 10. What is the optimal magnesium concentration for Taq polymerase? | AAT Bioquest [aatbio.com]

- 11. tools.thermofisher.com [tools.thermofisher.com]

- 12. What Is the Role of MgCl2 in PCR Amplification Reactions? [excedr.com]

- 13. geneticeducation.co.in [geneticeducation.co.in]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for Protein Crystallization Using Magnesium Sulfate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein crystallization is a critical step in determining the three-dimensional structure of proteins via X-ray crystallography. The process requires bringing a purified protein solution to a state of supersaturation, where the protein is no longer fully soluble and can assemble into a highly ordered, crystalline lattice. Magnesium sulfate (MgSO₄) is a widely used precipitating agent that facilitates this process.

As a salt, this compound's primary role is to reduce the solubility of the protein through a "salting-out" effect.[1] At high concentrations, the sulfate and magnesium ions compete with the protein for water molecules, effectively dehydrating the protein and promoting protein-protein interactions that are essential for nucleation and crystal growth.[1] The divalent magnesium cation (Mg²⁺) can also play a specific role in stabilizing crystal contacts, which in some cases is essential for obtaining high-quality crystals.[2][3]

These application notes provide a comprehensive protocol for using this compound as a precipitant in protein crystallization experiments, covering initial screening, optimization, and standard experimental setups.

Data Presentation: Key Parameters for Crystallization

Successful crystallization depends on a delicate balance of multiple factors. The optimal conditions are unique to each protein and must be determined empirically. The following table summarizes typical starting ranges for key parameters when using this compound.

| Parameter | Typical Starting Range | Notes |

| Protein Concentration | 5 - 25 mg/mL | Can be as low as 2 mg/mL for large proteins/complexes or as high as 100 mg/mL for smaller proteins.[1][4] |

| This compound Conc. | 0.2 M - 2.0 M | Highly dependent on the protein and other components. Used as a primary precipitant or as an additive. |

| Buffer pH | 4.0 - 9.0 | pH is a critical variable influencing protein solubility. Screening a wide range is recommended.[1] |

| Temperature | 4°C or 20°C (Room Temp) | A constant temperature is crucial for reproducible results.[5][6] |

| Additives / Co-precipitants | Varies | Polyethylene glycols (PEGs), other salts (e.g., NaCl), or organic solvents can be used in combination with MgSO₄. |

Experimental Protocols

The vapor diffusion method is the most common technique for protein crystallization.[7] It allows for a slow, controlled approach to supersaturation, which is ideal for growing large, well-ordered crystals.[7] Both hanging drop and sitting drop variations are widely used.

Protocol 1: Hanging Drop Vapor Diffusion

This technique involves suspending a droplet of the protein-precipitant mixture on a coverslip over a reservoir containing a higher concentration of the precipitant.[8]

Materials:

-

Purified protein solution (5-25 mg/mL)

-

This compound stock solution (e.g., 4 M)

-

Buffer stock solution (e.g., 1 M, various pH values)

-

24-well or 96-well crystallization plates (VDX plates)

-

Siliconized glass cover slips

-

High-vacuum grease

-

Micropipettes and tips

Procedure:

-

Prepare Reservoir Solution: Pipette 500 µL of the reservoir solution into the well of the crystallization plate. The reservoir solution will contain the desired concentration of this compound and buffer (e.g., 1.0 M MgSO₄, 0.1 M Buffer pH 7.0).

-

Apply Grease: Apply a thin, even circle of vacuum grease to the rim of the well to ensure an airtight seal.[8]

-

Prepare the Drop: On a clean coverslip, pipette 1 µL of your protein solution.[5]

-

Add Precipitant: Add 1 µL of the reservoir solution to the protein drop.[5] Some researchers prefer to gently mix the drop with the pipette tip, while others allow the components to mix via diffusion.[8]

-

Seal the Well: Carefully invert the coverslip and place it over the well, with the drop suspended above the reservoir. Gently press and twist the coverslip to create a complete seal with the grease.[5][8]

-

Incubate: Place the plate in a stable, vibration-free incubator set to a constant temperature (e.g., 4°C or 20°C).[6]

-

Monitor: Check for crystal growth daily for the first few days, and then periodically for several weeks. Document any changes in the drop, such as the appearance of precipitate, microcrystals, or large single crystals.[6]

Protocol 2: Sitting Drop Vapor Diffusion

The principle is identical to the hanging drop method, but the protein-precipitant drop is placed on a pedestal that is physically separated from the reservoir within the well.[7] This method can be more amenable to automated, high-throughput screening.

Materials:

-

Same as for Hanging Drop, but use sitting drop crystallization plates.

Procedure:

-

Prepare Reservoir Solution: Pipette the reservoir solution (typically 80-100 µL for 96-well plates) into the well, surrounding the central pedestal.

-

Prepare the Drop: Pipette 100-200 nL of protein solution directly onto the top of the pedestal.

-

Add Precipitant: Add 100-200 nL of the reservoir solution to the protein drop on the pedestal.

-

Seal the Well: Seal the well with optically clear tape or a plate sealer.

-

Incubate and Monitor: Follow steps 6 and 7 from the Hanging Drop protocol.

Optimization Strategies

Initial screening rarely yields diffraction-quality crystals. More often, the results are clear drops, heavy precipitate, or microcrystals. These "hits" must be optimized by systematically varying the crystallization parameters.

-

Clear Drop: The protein is too soluble. Increase the concentration of this compound and/or the protein concentration.[4]

-

Heavy Precipitate: The protein came out of solution too quickly. Decrease the concentration of this compound and/or the protein concentration.[4]

-

Microcrystals/Needles: Conditions are close to optimal. Perform fine-grid screening around the initial condition. This involves making small adjustments to the this compound concentration (±10-20%) and pH (±0.2-0.5 units). Seeding can also be used to encourage the growth of larger crystals from smaller ones.[9]

Visualizations

Experimental Workflow for Protein Crystallization

Caption: General workflow for protein crystallization from sample preparation to analysis.

Principle of Vapor Diffusion Crystallization

Caption: Diagram illustrating the vapor diffusion principle for crystallization.

References

- 1. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hamptonresearch.com [hamptonresearch.com]

- 3. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hamptonresearch.com [hamptonresearch.com]

- 5. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]

- 6. Video: Protein Crystallization for X-ray Crystallography [jove.com]

- 7. Protein crystallization - Wikipedia [en.wikipedia.org]

- 8. hamptonresearch.com [hamptonresearch.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Magnesium Sulfate Administration in Preclinical Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of magnesium sulfate (MgSO4) administration protocols commonly employed in preclinical animal research. The information is intended to guide researchers in designing and executing studies to investigate the therapeutic potential of this compound in various disease models.

Introduction

This compound is a widely investigated compound in preclinical research due to its neuroprotective, anti-inflammatory, and vasodilatory properties.[1][2] It has been studied in a variety of animal models, including stroke, traumatic brain injury (TBI), and pre-eclampsia, to assess its efficacy and mechanisms of action.[1][3][4] This document outlines detailed administration protocols, summarizes quantitative data from key studies, and provides visualizations of experimental workflows and relevant signaling pathways.

Quantitative Data Summary

The following tables summarize the administration protocols for this compound in different preclinical animal models based on published studies.

Table 1: this compound Administration in Preclinical Models of Neurological Injury

| Animal Model | Species | Route of Administration | Dosage | Timing of Administration | Key Findings | Reference |

| Traumatic Brain Injury (TBI) | Rat | Intravenous (IV) | Loading dose: 50 mg/kg, followed by 15 mg/kg TDS | Post-injury | Minimized neurobehavioral and pathological changes.[3] | [3] |

| Traumatic Brain Injury (TBI) | Rat | Intraperitoneal (i.p.) | 125 µmol/400 g rat | 15 minutes post-injury | Significantly reduced progressive tissue loss in the hippocampus.[5] | [5] |

| Stroke (Focal Ischemia) | Rat | Intravenous (IV) | Not specified, but doses yielded serum levels neuroprotective in animal models. | 2, 6, or 8 hours after occlusion | Reduced infarct size by 61% at 2 hours, 48% at 6 hours, and 19% at 8 hours.[1] | [1] |

| Hypoxia-Ischemia (HI) | Rat (PND 4) | Intraperitoneal (i.p.) | 1.1 mg/g | 24 hours prior to HI | Reduced brain injury by 74% in grey matter and 64% in white matter.[6] | [6] |

| Hypoxia-Ischemia (HI) | Mouse (PND 5) | Intraperitoneal (i.p.) | 0.92 mg/g | 24 hours prior to HI | Conferred a 40% reduction in grey matter injury.[6] | [6] |

Table 2: this compound Administration in a Preclinical Model of Pre-eclampsia

| Animal Model | Species | Route of Administration | Dosage | Timing of Administration | Key Findings | Reference |

| L-NAME Induced Hypertension | Rat | Subcutaneous (osmotic minipumps) | 60 mg/kg/day | Day 17 of pregnancy | Reduced maternal blood pressure and neonatal growth retardation.[4] | [4] |

Experimental Protocols

Protocol for this compound Administration in a Rat Model of Traumatic Brain Injury

This protocol is based on methodologies described in studies investigating the neuroprotective effects of MgSO4 following TBI.[3][5]

Materials:

-

This compound (injectable solution)

-

Saline (0.9% NaCl) for vehicle control

-

Anesthesia (e.g., isoflurane)

-

Fluid-percussion brain injury device

-

Syringes and needles for administration

-

Animal scale

Procedure:

-

Animal Preparation: Acclimatize adult male Sprague-Dawley rats to the housing facility for at least 7 days prior to the experiment. Provide ad libitum access to food and water.

-

Induction of Traumatic Brain Injury:

-

Anesthetize the rat using isoflurane.

-

Secure the animal in a stereotaxic frame.

-

Perform a craniotomy over the desired brain region (e.g., parasagittal cortex).

-

Induce a fluid-percussion injury of moderate severity.

-

-

This compound Preparation and Administration:

-

Prepare the MgSO4 solution to the desired concentration. For example, for a dose of 125 µmol/400g rat, calculate the required volume based on the stock solution concentration.[5]

-

For intravenous administration, a loading dose of 50 mg/kg can be followed by maintenance doses.[3]

-

Administer the prepared MgSO4 solution or vehicle (saline) via the desired route (e.g., intraperitoneal injection or intravenous infusion) at the specified time point post-injury (e.g., 15 minutes).[5]

-

-

Post-operative Care and Monitoring:

-

Monitor the animal's recovery from anesthesia.

-

Provide post-operative analgesia as required.

-

Monitor for any adverse effects.

-

-

Outcome Assessment:

Protocol for this compound Administration in a Rat Model of Pre-eclampsia

This protocol is adapted from a study investigating the effects of MgSO4 on hypertension in a rat model of pre-eclampsia induced by N-nitro-L-arginine methyl ester (L-NAME).[4]

Materials:

-

This compound

-

N-nitro-L-arginine methyl ester (L-NAME)

-

Osmotic minipumps

-

Saline (0.9% NaCl)

-

Pneumatic tail-cuff device for blood pressure measurement

-

Metabolic cages for urine collection

Procedure:

-

Animal Preparation: Use timed-pregnant Sprague-Dawley rats. House them individually with free access to food and water.

-

Pre-treatment Measurements: On day 17 of pregnancy, measure baseline blood pressure and heart rate using a pneumatic tail-cuff device.[4] Collect blood and urine to assess baseline magnesium levels and proteinuria.[4]

-

Osmotic Minipump Implantation:

-

On day 17 of pregnancy, anesthetize the rats.

-

Subcutaneously implant osmotic minipumps set to deliver one of the following:

-

Vehicle (saline)

-

L-NAME (50 mg/kg/day)

-

L-NAME (50 mg/kg/day) + this compound (60 mg/kg/day)[4]

-

-

-

Post-implantation Monitoring:

-

Neonatal Assessment:

-

After birth, weigh and measure the pups at 48 hours postpartum to assess for growth retardation.[4]

-

Visualizations

Signaling Pathways

This compound exerts its neuroprotective effects through multiple mechanisms, primarily by acting as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.[7] This action is crucial in preventing excitotoxicity, a major contributor to neuronal damage in conditions like stroke and TBI.

Neuroprotective mechanism of this compound.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for preclinical studies involving this compound.

Workflow for a TBI preclinical study.

Workflow for a pre-eclampsia preclinical study.

References

- 1. Magnesium in clinical stroke - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. pjmhsonline.com [pjmhsonline.com]

- 4. This compound effectively reduces blood pressure in an animal model of preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acute treatment with MgSO4 attenuates long-term hippocampal tissue loss after brain trauma in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Magnesium sulphate induces preconditioning in preterm rodent models of cerebral hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fetal Neuroprotection by this compound: From Translational Research to Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

"issues with magnesium sulfate stability in aqueous solutions for long-term experiments"

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with magnesium sulfate in aqueous solutions for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most stable form of this compound to use for preparing aqueous solutions?

A1: For preparing aqueous solutions, it is highly recommended to use this compound heptahydrate (MgSO₄·7H₂O). The anhydrous form of this compound is very hygroscopic, meaning it readily absorbs water from the atmosphere. This property makes it difficult to weigh accurately, which can lead to errors in solution concentration. The heptahydrate form is more stable in air, allowing for more precise and reproducible solution preparation.

Q2: What are the general storage conditions for a stock solution of this compound?

A2: Aqueous solutions of this compound are generally stable if stored properly. For optimal long-term stability, store the solution in a tightly closed container at a controlled room temperature, typically between 15°C and 25°C. It is also advisable to protect the solution from freezing.

Q3: How does temperature affect the solubility of this compound in water?

A3: The solubility of this compound in water is significantly influenced by temperature. As the temperature increases, the solubility of this compound also increases. This means that you can dissolve more this compound in warm water than in cold water. Conversely, a decrease in temperature can lead to the precipitation of this compound if the solution is near saturation.

Q4: Does the pH of the solution affect the stability of this compound?

A4: The solubility of this compound itself is relatively stable across a neutral to acidic pH range. However, the stability of the solution can be compromised at a high pH (alkaline conditions). At elevated pH, magnesium ions (Mg²⁺) can react with hydroxide ions (OH⁻) to form magnesium hydroxide (Mg(OH)₂), which is sparingly soluble and can precipitate out of the solution. A 5% aqueous solution of this compound typically has a pH ranging from 5.5 to 7.0.[1]

Troubleshooting Guide

Issue 1: A white precipitate has formed in my this compound solution over time.

This is a common issue that can arise from several factors. The following guide will help you identify the potential cause and provide a solution.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying the cause of precipitation in this compound solutions.

Issue 2: My experiment requires a buffer. Which buffers are compatible with this compound?

The choice of buffer is critical to prevent precipitation.

-

Phosphate Buffers: Magnesium phosphate is sparingly soluble and can precipitate, especially at higher concentrations of magnesium and phosphate and at a more alkaline pH. It is generally recommended to avoid high concentrations of phosphate buffers in solutions containing significant levels of this compound for long-term storage.

-

Bicarbonate/Carbonate Buffers: Magnesium carbonate is also sparingly soluble. In solutions with a pH above 7, especially if exposed to atmospheric carbon dioxide, magnesium carbonate can precipitate. A study showed that a solution with 15 mEq/L of magnesium and 50 mEq/L of bicarbonate was physically compatible for 48 hours.[2][3][4] However, for long-term experiments, the risk of precipitation increases.

-

HEPES Buffer: HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) is a zwitterionic buffer that is generally a good choice for experiments with divalent cations like magnesium as it does not typically form precipitates.

-

Tris Buffer: Tris (tris(hydroxymethyl)aminomethane) buffer is also a suitable option as it does not form precipitates with magnesium ions.

Data Presentation

The stability of this compound in aqueous solutions is highly dependent on the presence of other ions that can form sparingly soluble salts. The table below provides the solubility product constants (Ksp) for several relevant magnesium and calcium salts. A lower Ksp value indicates lower solubility and a higher likelihood of precipitation.

| Compound | Formula | Ksp at 25°C |

| Magnesium Hydroxide | Mg(OH)₂ | 5.61 x 10⁻¹² |

| Magnesium Carbonate | MgCO₃ | 3.5 x 10⁻⁸ |

| Magnesium Phosphate | Mg₃(PO₄)₂ | 1.04 x 10⁻²⁴ |

| Calcium Sulfate | CaSO₄ | 4.93 x 10⁻⁵ |

| Data sourced from various chemical reference materials.[5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23] |

The following table illustrates the solubility of anhydrous this compound in water at different temperatures.

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 26.9 |

| 20 | 35.1 |

| 100 | 50.2 |

| Data adapted from publicly available solubility data.[24] |

Experimental Protocols

Protocol 1: Preparation of a Stable 1 M this compound Stock Solution

This protocol describes the preparation of a 1 M stock solution of this compound using the stable heptahydrate form.

Materials:

-

This compound heptahydrate (MgSO₄·7H₂O, Molar Mass: 246.47 g/mol )

-

Deionized or distilled water

-

250 mL beaker or conical flask

-

100 mL graduated cylinder

-

Magnetic stirrer and stir bar

-

Sterile storage bottle

Procedure:

-

Weighing: Accurately weigh 24.65 g of this compound heptahydrate.

-

Dissolving: Transfer the weighed MgSO₄·7H₂O to the beaker or flask. Add approximately 80 mL of deionized water. Place the beaker on a magnetic stirrer and add a stir bar. Stir the solution until all the crystals have completely dissolved.

-

Volume Adjustment: Carefully transfer the dissolved solution to a 100 mL graduated cylinder. Rinse the beaker with a small amount of deionized water and add the rinsing to the graduated cylinder. Add deionized water to bring the final volume to exactly 100 mL.

-

Mixing: Transfer the solution back to the beaker and stir for a few more minutes to ensure homogeneity.

-

Sterilization (Optional): If a sterile solution is required, it can be filter-sterilized through a 0.22 µm filter or autoclaved.

-

Storage: Transfer the final solution to a labeled, tightly sealed, sterile storage bottle and store at room temperature (15-25°C).

Experimental Workflow for Solution Preparation:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Physical Compatibility of this compound and Sodium Bicarbonate in a Pharmacy-compounded Bicarbonate-buffered Hemofiltration Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Physical compatibility of this compound and sodium bicarbonate in a pharmacy-compounded hemofiltration solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Ksp Table [chm.uri.edu]

- 7. Calcium sulfate - Wikipedia [en.wikipedia.org]

- 8. Magnesium hydroxide - Wikipedia [en.wikipedia.org]

- 9. ck12.org [ck12.org]

- 10. Solubility Products [gchem.cm.utexas.edu]

- 11. Ksp Table [owl.oit.umass.edu]

- 12. chegg.com [chegg.com]

- 13. brainly.com [brainly.com]

- 14. gauthmath.com [gauthmath.com]

- 15. brainly.com [brainly.com]

- 16. Magnesium carbonate is slightly soluble in water. The Ksp for MgCO3 is 3... [askfilo.com]

- 17. doubtnut.com [doubtnut.com]

- 18. researchgate.net [researchgate.net]

- 19. chemconnections.org [chemconnections.org]

- 20. quora.com [quora.com]

- 21. lacc-terryb.com [lacc-terryb.com]

- 22. Sciencemadness Discussion Board - Separating MgCl2 from a solution of MgCl2 and CaCl2 - Powered by XMB 1.9.11 [sciencemadness.org]

- 23. m.youtube.com [m.youtube.com]

- 24. solubilityofthings.com [solubilityofthings.com]

Technical Support Center: Optimizing Seeding in Magnesium Sulfate Crystallization

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with magnesium sulfate crystallization. The following sections address common issues encountered during seeding and provide evidence-based solutions.

Troubleshooting Guide

This guide addresses specific problems that may arise during the seeded crystallization of this compound.

Issue 1: No Crystal Growth Observed After Seeding

-

Question: I have added seed crystals to my supersaturated this compound solution, but no crystal growth is occurring. What are the possible causes and solutions?

-

Answer: Several factors can inhibit crystal growth after seeding. Consider the following troubleshooting steps:

-

Supersaturation Level: Ensure your solution is adequately supersaturated. If the supersaturation is too low, the driving force for crystallization will be insufficient for the seeds to grow. Washed seeds of this compound heptahydrate, for instance, were found to be ineffective below a supersaturation of 2.3 °C[1].

-

Seed Crystal Quality: The seed crystals may be inactive due to surface contamination or exposure to adverse environmental conditions[1]. To reactivate seeds, consider washing them with a suitable solvent or using wet grinding before introduction to the solution[1].

-

Solution and Vessel History: Trace impurities or residual crystals from previous experiments can act as unintended nucleation sites, a phenomenon known as adventitious seeding[2]. Thoroughly clean all glassware, potentially using a cleaning agent like Decon 90, to remove any trace nuclei[2]. The reuse of vessels has been shown to be a significant factor in crystallization outcomes[3][4].

-

Stirring Method: The method of stirring can significantly impact crystallization. In some studies, the stirring method was a more significant factor than seed mass or surface area[3][4]. Ensure consistent and appropriate agitation to maintain a homogenous solution and facilitate contact between the seed crystals and the supersaturated solution.

-

Issue 2: Spontaneous (Secondary) Nucleation Occurs, Leading to a Wide Crystal Size Distribution

-

Question: After seeding, I'm observing a shower of fine crystals instead of controlled growth on the seed crystals. How can I prevent this?

-

Answer: Uncontrolled secondary nucleation can be a significant issue. Here are some strategies to mitigate it:

-

Control of Supersaturation: High supersaturation levels can lead to explosive secondary nucleation[1]. It is crucial to operate within the metastable zone width (MSZW), where spontaneous nucleation is less likely. A well-designed temperature profile can help maintain a constant level of supersaturation[1].

-

Cooling Rate: The cooling rate directly influences the rate of supersaturation generation[5]. A slower cooling rate generally provides more time for the solute to deposit onto the existing seed crystals rather than forming new nuclei. Optimal cooling rates need to be determined experimentally for your specific system. Studies have investigated cooling rates of 1 °C per hour and 3 °C per hour[2][3].

-

Seeding Temperature: The temperature at which seeds are introduced is a critical parameter. Introducing seeds at a temperature just below the solubility line is one common approach[6]. The seeding temperature was identified as a significant factor in some experimental designs[3].

-

Seed Loading: While some studies have surprisingly found seed mass to have little consequence[3][4], conventional wisdom and other studies suggest that increasing the seed mass (and thus the available surface area for growth) can help to consume supersaturation more effectively, thereby reducing the likelihood of secondary nucleation[1].

-

Issue 3: Inconsistent Results Between Batches

-

Question: I am following the same protocol, but my crystallization results are not reproducible. What could be causing this variability?

-

Answer: Inconsistent results often stem from subtle variations in experimental conditions. Pay close attention to the following:

-

Vessel History and Preparation: As mentioned, the history of the crystallization vessel can significantly impact the outcome. Reusing vessels can introduce memory effects. Standardize your cleaning protocol and consider using new or dedicated glassware for critical experiments[2][3][4].

-

Stirring Dynamics: The type of stirrer (e.g., magnetic vs. overhead) and the stirring rate can influence the crystallization process[3]. Ensure the same stirring setup and speed are used for all experiments. For instance, a rotation rate of 250 rpm has been used in some studies[2][3].

-

Source and Purity of this compound: Impurities in the this compound source can act as heterogeneous nuclei, leading to inconsistent results[2]. Use a consistent source of high-purity this compound for all experiments.

-

Seed Crystal Preparation: The method of preparing seed crystals (e.g., grinding, sieving, washing) should be standardized. Different preparation methods can affect the activity and size distribution of the seeds.

-

Frequently Asked Questions (FAQs)

Q1: What is the optimal seed size for this compound crystallization?

A1: Interestingly, extensive Design of Experiment (DoE) studies have shown that seed size may not be a significant factor in the crystallization of this compound under certain conditions[3][7]. Experiments have been conducted with seed sizes ranging from <75 μm to >200 μm without a discernible effect on the temperature of crystal appearance[2][3][7]. However, it is still good practice to use a consistent and well-defined seed size range for reproducibility.

Q2: How much seed crystal should I add (seed loading)?

A2: Similar to seed size, some studies have found that seed mass has a surprisingly negligible effect on the outcome of this compound crystallization within the ranges tested (e.g., 2 mg to 100 mg)[3][7]. This contradicts the common industrial practice of using 0.1-5% seed loading[7]. For process development, it is recommended to start with a low seed loading (e.g., 1-2% of the expected crystal yield) and optimize from there based on your specific process goals. A patent for large-particle this compound crystallization mentions using 2g/1000ml of seed nuclei[8].

Q3: Should I wash my seed crystals before use?

A3: Washing seed crystals can be a double-edged sword. On one hand, it can remove fine particles and activate the crystal surface[1]. On the other hand, some studies have found that washed seeds of this compound heptahydrate were ineffective below a certain supersaturation level[1]. The decision to wash seeds should be based on experimental observation. If you are experiencing issues with uncontrolled nucleation, a gentle wash with a saturated solution of this compound might be beneficial.

Q4: What is the recommended cooling profile for seeded this compound crystallization?

A4: The optimal cooling profile is system-dependent. However, a slow and controlled cooling rate is generally preferred to prevent excessive supersaturation and secondary nucleation. Cooling rates of 1 °C/hour and 3 °C/hour have been used in experimental studies[2][3]. For industrial processes, a three-stage vacuum flash cooling method has been suggested to increase particle size[9].

Data Presentation

Table 1: Investigated Seeding Parameters and Their Significance in this compound Crystallization (Based on a Design of Experiment Study)

| Factor Investigated | Significance on Crystal Appearance Temperature | Reference |

| Seeding Temperature | Significant | [3] |

| Cooling Rate | Significant | [3] |

| Stirring Method | Significant | [3] |

| Solution Concentration | Significant | [3] |

| Overheat Temperature | Not Significant | [3] |

| Seed Size | Not Significant | [3] |

| Seed Mass | Not Significant | [3][7] |

| Seed Washing | Not Significant | [3] |

| Method of Seed Presentation | Not Significant | [3] |

Table 2: Example Cooling Crystallization Parameters for this compound

| Parameter | Value | Reference |

| Saturation Temperature (T₀) | 50 °C | [5] |

| Cooling Termination Temperature (Tբ) | 20 °C | [5] |

| Stirring Rate (S) | 300 rpm | [5] |

| Cooling Rate (R) | 6 °C/h | [5] |

| Expected Crystal Yield | ~78% | [5] |

Experimental Protocols

Protocol 1: General Seeded Cooling Crystallization of this compound

-

Solution Preparation: Prepare a saturated solution of this compound in deionized water at a specific temperature (e.g., 50 °C)[5]. Ensure all the solute is dissolved. The solution can be filtered to remove any particulate matter.

-

Supersaturation Generation: Cool the solution at a controlled rate (e.g., 6 °C/h)[5]. The cooling can be achieved using a programmable water bath or a jacketed crystallization vessel.

-

Seeding: Once the solution reaches a predetermined temperature within the metastable zone, introduce a known quantity of well-characterized this compound seed crystals.

-

Crystal Growth: Continue the controlled cooling profile to allow for the growth of the seed crystals. Maintain constant agitation (e.g., 300 rpm) throughout the process[5].

-

Harvesting: Once the final temperature is reached (e.g., 20 °C)[5], separate the crystals from the mother liquor by filtration.

-

Drying: Wash the crystals with a small amount of cold, saturated this compound solution and then dry them in a controlled environment.

Protocol 2: Preparation of Seed Crystals

-

Initial Crystallization: Prepare a supersaturated solution of this compound and allow it to cool slowly to produce a first crop of crystals. Alternatively, fast evaporation of a hot solution can be used to generate initial crystals[10].

-

Sieving: Dry the initial crystals and sieve them to obtain a specific size fraction (e.g., <75 μm or >200 μm)[2][3].

-

Storage: Store the sieved seed crystals in a desiccator to prevent water absorption and agglomeration.

-

(Optional) Washing/Activation: Immediately before use, the seed crystals can be washed with a saturated solution to remove fines and activate the surface[1].

Visualizations

Caption: A typical experimental workflow for seeded crystallization of this compound.

Caption: A logical troubleshooting guide for common issues in seeded crystallization.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. iwaponline.com [iwaponline.com]

- 6. imwa.info [imwa.info]

- 7. researchgate.net [researchgate.net]

- 8. CN112429754A - Large-particle this compound cooling crystallization method and system - Google Patents [patents.google.com]

- 9. The Recrystallization Process of this compound [magnesiumking.com]

- 10. youtube.com [youtube.com]

Validation & Comparative

A Comparative Analysis of Magnesium Sulfate and Sodium Sulfate as Drying Agents for Organic Solvents

In the realm of chemical synthesis and purification, the removal of residual water from organic solvents is a critical step to ensure reaction efficiency, prevent side reactions, and obtain pure products. Anhydrous magnesium sulfate (MgSO₄) and anhydrous sodium sulfate (Na₂SO₄) are two of the most commonly employed drying agents in laboratory settings. This guide provides a detailed comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate agent for their specific needs.

Performance Comparison: A Quantitative Overview

The efficiency of a drying agent is determined by several key factors: its capacity (the amount of water it can absorb per unit weight), its speed of action, and the completeness of water removal (intensity). Experimental data consistently demonstrates the superior performance of this compound in these aspects.

A study utilizing nuclear magnetic resonance (NMR) spectroscopy to quantify the remaining water content in acetonitrile after treatment with the respective drying agents revealed a significant difference in their efficacy. Anhydrous this compound reduced the water content to 2.6%, whereas anhydrous sodium sulfate only lowered it to 8.8% under the same conditions.[1]

| Parameter | This compound (MgSO₄) | Sodium Sulfate (Na₂SO₄) | Reference |

| Remaining Water in Acetonitrile | 2.6% | 8.8% | [1] |

| Drying Speed | Rapid | Slow | [2][3][4][5][6] |

| Capacity | High (forms MgSO₄·7H₂O) | High (forms Na₂SO₄·10H₂O) | [5][7] |

| Intensity (Completeness) | High | Low to Moderate | [2] |

| Acidity | Slightly acidic | Neutral | [7] |

| Physical Form | Fine powder | Granular crystals | [6] |

Key Performance Characteristics

This compound (MgSO₄):

Anhydrous this compound is a fine powder that reacts exothermically with water to form the heptahydrate (MgSO₄·7H₂O).[7] Its key advantages are its rapid rate of water absorption and its high drying capacity and intensity.[2][7] This makes it a highly effective and efficient drying agent for most organic solvents. However, it is slightly acidic, which can be a disadvantage when drying acid-sensitive compounds.[7] Due to its fine particulate nature, filtration is typically required to remove it from the dried solvent.[6]

Sodium Sulfate (Na₂SO₄):

Anhydrous sodium sulfate is a neutral, granular solid that forms the decahydrate (Na₂SO₄·10H₂O) upon contact with water below 32.4°C.[7] Its primary advantages are its neutral pH and ease of removal from the solvent by decantation or simple filtration due to its larger particle size.[6] However, its drying action is significantly slower and less complete compared to this compound.[2][4][5][8][9][10][11] It is often considered a good choice for preliminary drying or for drying solutions containing acid-sensitive compounds.

Experimental Protocol: Determination of Drying Agent Efficiency

To quantitatively assess the efficiency of this compound and sodium sulfate as drying agents, the following experimental protocol can be employed. This method utilizes Karl Fischer titration, a highly accurate and specific method for determining water content in organic solvents.[3][8][12][13]

Objective: To determine and compare the residual water content in an organic solvent after treatment with anhydrous this compound and anhydrous sodium sulfate.

Materials:

-

Anhydrous this compound (powder)

-

Anhydrous sodium sulfate (granular)

-

Organic solvent with a known initial water content (e.g., acetonitrile, ethyl acetate)

-

Karl Fischer titrator (coulometric or volumetric)

-

Anhydrous glassware (e.g., Erlenmeyer flasks with stoppers)

-

Magnetic stirrer and stir bars

-

Syringes and needles

Procedure:

-

Preparation of Solvent Samples:

-

Dispense equal volumes (e.g., 50 mL) of the organic solvent with a known initial water content into three separate, dry Erlenmeyer flasks.

-

Label the flasks as "Control," "MgSO₄," and "Na₂SO₄."

-

-

Initial Water Content Measurement (Control):

-

Using a dry syringe, carefully extract an aliquot (e.g., 1 mL) from the "Control" flask.

-

Inject the aliquot into the Karl Fischer titrator and measure the water content in parts per million (ppm) or percentage (%). This will serve as the baseline water content.

-

-

Drying Agent Treatment:

-

To the "MgSO₄" flask, add a standardized amount (e.g., 5 g) of anhydrous this compound.

-

To the "Na₂SO₄" flask, add the same standardized amount (e.g., 5 g) of anhydrous sodium sulfate.

-

Immediately stopper both flasks to prevent atmospheric moisture contamination.

-

-

Equilibration:

-

Place both flasks on a magnetic stirrer and stir the contents at a moderate speed for a predetermined amount of time (e.g., 30 minutes) to ensure thorough contact between the drying agent and the solvent.

-

-

Post-Drying Water Content Measurement:

-

Allow the drying agent to settle in each flask.

-

Carefully withdraw an aliquot (e.g., 1 mL) of the supernatant from the "MgSO₄" flask, ensuring no solid particles are transferred.

-

Inject the aliquot into the Karl Fischer titrator and measure the water content.

-

Repeat the process for the "Na₂SO₄" flask.

-

-

Data Analysis:

-

Compare the final water content of the solvents treated with this compound and sodium sulfate to the initial water content of the control sample.

-

Calculate the percentage of water removed by each drying agent.

-

Logical Workflow for Efficiency Comparison

Caption: Workflow for comparing the efficiency of drying agents.

Conclusion

The choice between this compound and sodium sulfate as a drying agent depends on the specific requirements of the chemical process. For rapid and thorough drying of most neutral or basic organic solvents, anhydrous this compound is the more effective choice. Its high capacity, speed, and intensity of drying ensure a high degree of water removal. However, for acid-sensitive compounds or when a less vigorous drying agent is sufficient, anhydrous sodium sulfate provides a suitable, neutral alternative that is easy to handle and remove. The provided experimental protocol offers a standardized method for researchers to quantitatively evaluate and select the most appropriate drying agent for their applications, ensuring the integrity and success of their chemical transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. A Method for Detecting Water in Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mcckf.com [mcckf.com]

- 4. Comparison of this compound and sodium sulfate for removal of water from pesticide extracts of foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. reddit.com [reddit.com]

- 7. chem.tamu.edu [chem.tamu.edu]

- 8. store.astm.org [store.astm.org]

- 9. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. store.astm.org [store.astm.org]

- 13. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

A Comparative Guide to Validating Magnesium Sulfate Concentration in Experimental Protocols

For researchers, scientists, and drug development professionals, accurate determination of magnesium sulfate concentration is paramount for experimental reproducibility and therapeutic efficacy. This guide provides a comprehensive comparison of two prevalent analytical methods: Complexometric Titration with EDTA and Flow Analysis-Fourier Transform Infrared Spectroscopy (FA-FTIR). We present a detailed analysis of their respective protocols, performance characteristics, and practical considerations to aid in selecting the most suitable method for your research needs.

Performance Characteristics: A Head-to-Head Comparison

The selection of an appropriate analytical method hinges on a thorough understanding of its performance capabilities. The following table summarizes the key quantitative characteristics of Complexometric Titration with EDTA and FA-FTIR for the determination of this compound concentration.

| Parameter | Complexometric Titration with EDTA | Flow Analysis-Fourier Transform Infrared Spectroscopy (FA-FTIR) |

| Principle | Titration of magnesium ions with a standard solution of ethylenediaminetetraacetic acid (EDTA), a chelating agent, using a colorimetric indicator to determine the endpoint. | Measurement of the infrared absorbance of the sulfate ion (SO₄²⁻) at a specific wavelength. |

| Accuracy | High, with reported accuracy in the range of 98.8% to 100.9% for similar magnesium compounds.[1] | High, with results in strong agreement with reference titration methods. |

| Precision | Good, with a relative standard deviation (%RSD) of up to 2.1% reported for similar magnesium compounds.[1] | Excellent, with a reported precision of approximately 1% RSD.[2] |

| Dynamic Range | Dependent on the concentration of the EDTA titrant. | 1 to 50 mg/mL.[2] |

| Limit of Detection (LOD) | Method-dependent, generally in the low mg/L range. | 0.26 mg/mL.[2] |

| Limit of Quantification (LOQ) | Typically higher than the LOD, requires validation for specific protocols. | Requires validation for specific protocols. |

| Analysis Time per Sample | Longer, involves manual titration and endpoint determination. | Rapid, with an analytical frequency of 12 samples per hour.[2] |

| Interferences | Other metal ions (e.g., calcium, zinc) can interfere and may require masking agents. High concentrations of organic matter may also interfere. | Minimal interference from common excipients in parenteral formulations.[2] |

| Cost | Lower initial equipment cost, but requires skilled personnel and consumable reagents. | Higher initial instrument cost, but can be more cost-effective for high-throughput analysis due to automation and reduced reagent consumption. |

| Regulatory Acceptance | Well-established and widely accepted pharmacopeial method.[1] | Gaining acceptance, particularly for process analytical technology (PAT) applications. |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible results. Below are the methodologies for both complexometric titration and FA-FTIR analysis of this compound.

Complexometric Titration with EDTA

This method relies on the formation of a stable complex between magnesium ions and EDTA.

Reagents and Equipment:

-

This compound sample

-

Standardized 0.05 M EDTA solution

-

Ammonia-ammonium chloride buffer solution (pH 10)

-

Eriochrome Black T or Mordant Black II indicator[3]

-

Burette, pipette, and conical flasks

-

Distilled or deionized water

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.3 g of the this compound sample and dissolve it in 50 mL of distilled water in a conical flask.[3]

-

Buffering: Add 10 mL of the ammonia-ammonium chloride buffer solution to maintain a pH of approximately 10.[3]

-

Indicator Addition: Add a few drops of the Eriochrome Black T or Mordant Black II indicator to the solution. The solution will turn a wine-red color.[3]

-

Titration: Titrate the sample solution with the standardized 0.05 M EDTA solution from the burette. The endpoint is reached when the color changes from wine-red to a distinct blue.[3]

-

Calculation: The concentration of this compound is calculated based on the volume of EDTA solution consumed.

Flow Analysis-Fourier Transform Infrared Spectroscopy (FA-FTIR)

This instrumental method provides a rapid and automated approach for concentration determination.

Reagents and Equipment:

-

This compound sample and standards

-

FA-FTIR spectrometer equipped with a suitable flow cell

-

Peristaltic pump and tubing

-

Computer with data acquisition and analysis software

-

Distilled or deionized water

Procedure:

-

Instrument Setup: Set up the FA-FTIR system according to the manufacturer's instructions.

-

Calibration: Prepare a series of this compound standards of known concentrations and use them to generate a calibration curve by measuring the absorbance of the sulfate band around 1110 cm⁻¹.[2]

-

Sample Preparation: Dilute the this compound sample with distilled or deionized water to fall within the calibrated concentration range.

-

Analysis: Introduce the prepared sample into the FA-FTIR system using the peristaltic pump.

-